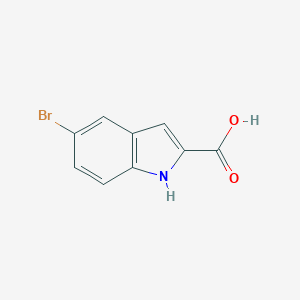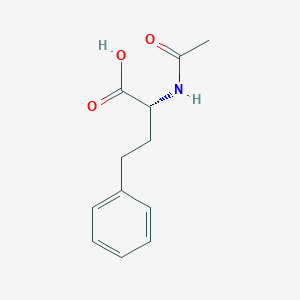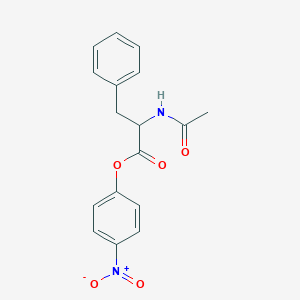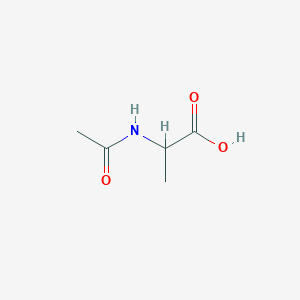
5-Bromoindole-2-carboxylic acid
Übersicht
Beschreibung
5-Bromoindole-2-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is used as a building block in the synthesis of various biochemical compounds and has applications in medicinal chemistry, particularly in the development of inhibitors for specific enzymes and receptors .
Wirkmechanismus
Target of Action
5-Bromoindole-2-carboxylic acid and its hydrazone derivatives have been studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase (RTK) in vascular endothelial cells and is thought to be the primary signaling VEGFR . It plays a crucial role in angiogenesis, a process necessary for tumor growth and metastasis .
Mode of Action
A molecular docking study revealed that this compound hydrazone derivatives had the best binding energies against the VEGFR TK domain . This suggests that these compounds interact with the VEGFR TK domain, inhibiting its activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of VEGFR-2 TK activity by this compound derivatives affects the angiogenesis pathway . Angiogenesis is greatly influenced by vascular endothelial growth factors (VEGFs), which have a high affinity for VEGFRs . By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, which is crucial for cancer growth and metastasis .
Pharmacokinetics
The newly synthesized this compound hydrazone derivatives displayed adequate absorption levels .
Result of Action
The novel indole hydrazone derivatives inhibited cell proliferation in three human cancer cell lines tested . The derivative 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was the most potent against Hep G2 hepatocellular carcinoma cells . Compound 5BDBIC inhibited VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .
Biochemische Analyse
Biochemical Properties
5-Bromoindole-2-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been used in the discovery of indole inhibitors of MMP-13 and the synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors . These interactions suggest that this compound may play a significant role in biochemical reactions.
Cellular Effects
This compound has been observed to have effects on various types of cells. For example, it has been found to decrease cell growth of three different types of human cancer cell lines (HepG2, A549, and MCF-7) . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its potential to inhibit or activate enzymes. For instance, it has been found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .
Temporal Effects in Laboratory Settings
It has been observed that the compound displays adequate absorption levels and does not appear to inhibit cytochrome P450 .
Metabolic Pathways
It is known that indoles, including this compound, play a significant role in cell biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindole-2-carboxylic acid typically involves the bromination of indole-2-carboxylic acid. One common method includes the reaction of ethyl 5-bromoindole-2-carboxylate with sodium hydroxide in a mixture of methanol and water, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels during the bromination and subsequent hydrolysis steps .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoindole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Oxidation Reactions: The indole ring can be oxidized to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds or nucleophiles can be used to replace the bromine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
- Substitution reactions can yield various substituted indole derivatives.
- Reduction reactions can produce indole-2-carbinol or other reduced forms.
- Oxidation reactions can lead to the formation of indole-2-carboxaldehyde or other oxidized products .
Wissenschaftliche Forschungsanwendungen
5-Bromoindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Indole-2-carboxylic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Chloroindole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoroindole-2-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
Uniqueness: 5-Bromoindole-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug development. Its ability to form stable hydrazone derivatives also makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULOOYNCJDPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291139 | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-19-5 | |
| Record name | 7254-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with EGFR and what are the downstream effects?
A1: Molecular docking studies suggest that 5-bromoindole-2-carboxylic acid derivatives bind to the tyrosine kinase domain of EGFR. [, ] This binding is thought to inhibit EGFR's kinase activity, preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. [] Specifically, compound 3a has been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. []
Q2: What is the structural characterization of these compounds?
A2: While specific details might vary depending on the derivative, all compounds are based on the this compound scaffold. This scaffold is further modified with various substituents, such as carbothioamide, oxadiazole, tetrahydro pyridazine-3,6-dione, and triazole groups. [] Structural characterization has been performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry. []
Q3: What do we know about the structure-activity relationship (SAR) of these compounds?
A3: Research has shown that different substituents on the this compound scaffold significantly influence the binding affinity towards EGFR tyrosine kinase and consequently, their anti-proliferative activity. [] Compounds 3a, 3b, 3f, and 7 exhibited strong binding energies to the EGFR tyrosine kinase domain in silico. [] Among these, compound 3a emerged as a potent inhibitor, demonstrating significant anti-cancer activity against various cancer cell lines (HepG2, A549, and MCF-7). []
Q4: What is the in vitro and in vivo efficacy of these compounds?
A4: In vitro studies using human cancer cell lines (HepG2, A549, and MCF-7) showed that these novel indole derivatives, particularly compound 3a, effectively inhibited cell growth. [] This anti-proliferative effect is attributed to the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. [] Further in vivo studies are needed to validate these findings and assess their efficacy in animal models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















